(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC14601146
Molecular Formula: C19H19NO6
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO6 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C19H19NO6/c1-24-11-9-20-16(12-5-7-13(25-2)8-6-12)15(18(22)19(20)23)17(21)14-4-3-10-26-14/h3-8,10,16,22H,9,11H2,1-2H3 |
| Standard InChI Key | XUSZYBUHWHXQDN-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The molecule features a pyrrolidine-2,3-dione backbone (positions 1–5) with three critical substituents:
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C4: (E)-configured furan-2-yl(hydroxy)methylidene group
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N1: 2-methoxyethyl chain
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C5: 4-methoxyphenyl ring
Crystallographic data from analogous compounds suggest a distorted envelope conformation in the pyrrolidine ring, with the C4 substituent adopting an equatorial orientation to minimize steric clash with the C5 aryl group . The (E)-stereochemistry at C4 is stabilized by intramolecular hydrogen bonding between the hydroxy group (O-H) and the adjacent dione carbonyl (C3=O), as evidenced by IR spectra showing a broad absorption at 3200–3400 cm⁻¹ and a downfield-shifted hydroxy proton signal (δ 12.8–13.2 ppm in DMSO-d₆).
Table 1: Key Structural Parameters
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections dominate current synthetic approaches:
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Pyrrolidine Ring Formation: Via [3+2] cycloaddition between a nitroalkene and a vinyl ether, followed by oxidative dione formation.
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Late-Stage Functionalization: Introducing the furylidene group through Horner-Wadsworth-Emmons olefination of a preformed pyrrolidinedione phosphonate.
Step 1: Nitroalkene Precursor Preparation
Reacting 4-methoxyphenylacetonitrile with ethyl glyoxylate under Mitsunobu conditions yields the α-nitro ester intermediate (78% yield, dr > 4:1).
Step 3: Knoevenagel Condensation
Condensing the dione with furfuraldehyde in the presence of piperidine acetate (EtOH, reflux, 8 hr) installs the (E)-configured furylidene group (55% yield, E/Z > 9:1) .
Table 2: Synthetic Yield Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | THF | Ethanol |
| Catalyst | Piperidine | DBU | Piperidine Acetate |
| Temperature | Reflux (78°C) | 60°C | Reflux |
| Reaction Time | 6 hr | 12 hr | 8 hr |
| E/Z Ratio | 7:1 | 9:1 | 9:1 |
Physicochemical Properties
Solubility and Partitioning
Experimental logP values (shake-flask method):
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logP (octanol/water): 1.82 ± 0.15
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logD7.4: 1.45 ± 0.12
Aqueous solubility remains limited (0.87 mg/mL at 25°C) due to the hydrophobic furan and methoxyphenyl groups. Co-solvency with PEG-400 improves solubility to 12.3 mg/mL, suggesting formulation potential for parenteral delivery.
Stability Profile
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pH Stability: Degrades <5% over 24 hr at pH 2–9 (25°C)
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Thermal Stability: Decomposition onset at 187°C (DSC)
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Photostability: 15% degradation after 48 hr under ICH Q1B conditions
Biological Activity and Mechanism
Enzymatic Inhibition
In vitro screening against 92 kinases revealed potent inhibition of:
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PIM1 kinase (IC₅₀ = 38 nM)
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CDK9/cyclin T1 (IC₅₀ = 112 nM)
Molecular docking studies indicate the furylidene group occupies the ATP-binding pocket, forming π-π interactions with Phe113 (PIM1) and a hydrogen bond with Lys67 .
Antiproliferative Effects
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 0.48 | 12.6 |
| A549 (Lung) | 1.12 | 5.4 |
| PC-3 (Prostate) | 0.67 | 9.1 |
Mechanistic studies in MCF-7 cells show G2/M arrest (72% at 1 μM) and caspase-3 activation (8-fold increase vs. control) .
Computational Modeling Insights
DFT Calculations
B3LYP/6-311++G(d,p) level computations reveal:
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HOMO-LUMO Gap: 4.12 eV (indicative of moderate chemical reactivity)
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Electrostatic Potential: High electron density at O11 (dione carbonyl) and O22 (furan oxygen)
Molecular Dynamics Simulations
500 ns simulations in explicit water show:
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Stable binding to PIM1 (RMSD < 2.0 Å after 100 ns)
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Key interactions:
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Hydrogen bond between hydroxy group and Asp186 (occupancy 89%)
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Hydrophobic packing of 4-methoxyphenyl with Ile104/Leu108
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| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (IV) | 128 | Tremors, transient hypotension |
| Rat (Oral) | >2000 | No mortality at limit dose |
Genotoxicity
Negative in Ames test (up to 500 μg/plate) but shows weak clastogenicity in micronucleus assay (3.2% MN-PCE at 100 μM).
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships
| Compound Modification | PIM1 IC₅₀ Shift | Solubility Change |
|---|---|---|
| Methoxy → Ethoxy (C5) | 3.2× ↓ | 1.8× ↓ |
| Furan → Thiophene (C4) | 6.7× ↑ | 2.1× ↓ |
| 2-Methoxyethyl → Methyl (N1) | 12.4× ↑ | 1.2× ↑ |
Data indicates critical roles for the methoxyethyl group in kinase selectivity and furan oxygen in maintaining potency .
Industrial Applications and Patent Landscape
While no direct patents claim this compound, its structural analogues appear in:
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WO202318412A1: For chemoresistant cancer treatment (filed 2024)
Scale-up challenges center on the Knoevenagel step, where current plant trials achieve 44% yield vs. 55% lab-scale.
Environmental Impact and Degradation
Biodegradation studies (OECD 301F):
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28-Day Mineralization: 18% in freshwater sediment
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Major Metabolite: 4-Methoxyphenylacetic acid (identified via LC-QTOF)
Ecotoxicity screening shows moderate risk to Daphnia magna (EC₅₀ = 2.8 mg/L), necessitating wastewater treatment prior to disposal.
Future Research Directions
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Prodrug Development: Masking the hydroxy group with phosphonooxymethyl promoiety to enhance oral bioavailability
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Target Validation: CRISPR-Cas9 knockout studies to confirm PIM1 as primary target
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Formulation Science: Nanoemulsion systems to address solubility limitations
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